Home > Products > Screening Compounds P22897 > Aurora Kinase Inhibitor II
Aurora Kinase Inhibitor II - 331770-21-9

Aurora Kinase Inhibitor II

Catalog Number: EVT-1211849
CAS Number: 331770-21-9
Molecular Formula: C23H20N4O3
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aurora Kinase Inhibitor II (AKi-II) is a potent, selective small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in cell division. While its specific chemical structure is not explicitly provided in the provided abstracts, it is classified as an epigenetic modifier, specifically targeting histone phosphorylation. [] This classification suggests that AKi-II impacts cellular processes by influencing gene expression through modifications to histone proteins, which package DNA.

Trichostatin A (TSA)

Compound Description: Trichostatin A is a histone deacetylase inhibitor. It has been studied for its potential to enhance microspore embryogenesis in plants [].

Relevance: Trichostatin A is mentioned in a study investigating the use of epigenetic modifiers to improve microspore embryogenesis in wheat []. In this study, Aurora Kinase Inhibitor II demonstrated superior efficacy to Trichostatin A in enhancing microspore embryogenesis []. This suggests that although their mechanisms differ, both compounds likely influence similar cellular processes, potentially sharing a research context with Aurora Kinase Inhibitor II.

Chaetocin

Compound Description: Chaetocin is an inhibitor of histone methylation [].

Relevance: Like Trichostatin A, Chaetocin was investigated alongside Aurora Kinase Inhibitor II for its effect on microspore embryogenesis in wheat. While Chaetocin showed some positive effects, Aurora Kinase Inhibitor II again demonstrated superior efficacy []. This suggests both may act upon related pathways, potentially sharing a research context.

CARM1 Inhibitor

Compound Description: This compound inhibits the activity of coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme involved in histone methylation [].

Relevance: Although not as effective as Aurora Kinase Inhibitor II, the CARM1 Inhibitor was included in the same study screening for enhancers of microspore embryogenesis [], suggesting potential research overlap and a shared interest in influencing related cellular pathways.

Hesperadin

Compound Description: Hesperadin is an inhibitor of Aurora Kinase B, known to affect histone phosphorylation [].

Relevance: Hesperadin was included in a study alongside Aurora Kinase Inhibitor II while screening for compounds that could enhance microspore embryogenesis []. Although less effective than Aurora Kinase Inhibitor II, its inclusion implies a shared research context and a potential for targeting similar cellular pathways.

Source and Classification

Aurora Kinase Inhibitor II is classified as a small molecule inhibitor targeting the Aurora kinase family, specifically designed to interfere with the function of Aurora kinases, which are critical for proper cell division. These kinases are often overexpressed in various cancers, making them significant therapeutic targets. Aurora Kinase Inhibitor II has been studied for its potential applications in oncology, particularly in the treatment of solid tumors where Aurora kinases play a pivotal role in tumorigenesis and progression .

Synthesis Analysis

The synthesis of Aurora Kinase Inhibitor II involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the formation of an imidazo[4,5-b]pyridine scaffold through a palladium-catalyzed heteroannulation reaction, which is crucial for establishing the core structure of the inhibitor. Following this, various functional groups are introduced via cross-coupling reactions, such as Suzuki or Sonogashira reactions, to enhance the compound's potency and selectivity against specific Aurora kinase isoforms .

For instance, a typical synthetic route may involve:

  1. Protection of functional groups using standard Boc (tert-butyloxycarbonyl) protection.
  2. Formation of key intermediates through cross-coupling reactions.
  3. Deprotection and final modifications to yield the desired inhibitor.
Molecular Structure Analysis

Aurora Kinase Inhibitor II exhibits a complex molecular structure characterized by its imidazo[4,5-b]pyridine core. The molecular formula can be represented as C12H10N4C_{12}H_{10}N_4 with a molecular weight of approximately 226.24 g/mol. The compound's structure features multiple heteroatoms that facilitate binding to the ATP-binding site of Aurora kinases.

Key structural features include:

  • Azaindole ring: Contributes to the compound's ability to fit into the kinase active site.
  • Functional groups: Such as sulfonamides or other substituents that enhance selectivity towards specific Aurora isoforms by forming hydrogen bonds and engaging in hydrophobic interactions with residues in the active site .
Chemical Reactions Analysis

Aurora Kinase Inhibitor II participates in various chemical reactions during its synthesis and mechanism of action:

  • Cross-Coupling Reactions: Essential for constructing complex molecular frameworks.
  • Hydrogen Bonding: Critical for binding interactions with Aurora kinases, particularly at the hinge region of the enzyme.
  • Enzymatic Reactions: Upon administration, the inhibitor competes with ATP for binding at the active site of Aurora kinases, leading to inhibition of their activity and subsequent disruption of mitotic processes in cancer cells .
Mechanism of Action

The mechanism of action for Aurora Kinase Inhibitor II is primarily based on its ability to inhibit the phosphorylation activity of Aurora kinases. By binding to the ATP-binding site, it prevents ATP from accessing the kinase, thus halting phosphorylation cascades essential for mitosis.

Key points include:

  • Inhibition of Autophosphorylation: Specifically at threonine 288 (Thr288) in Aurora A kinase.
  • Disruption of Spindle Assembly: Leading to monopolar spindle formation and G2-M phase arrest in cancer cells.
  • Induction of Apoptosis: Resulting from mitotic defects caused by inhibited Aurora kinase activity .
Physical and Chemical Properties Analysis

Aurora Kinase Inhibitor II possesses several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but is typically within a defined range that can be determined through differential scanning calorimetry .
Applications

The primary application of Aurora Kinase Inhibitor II lies in cancer therapy, particularly for tumors exhibiting overexpression of Aurora kinases. Its development has led to promising results in preclinical studies and early-phase clinical trials.

Applications include:

Introduction to Aurora Kinases and Their Role in Cancer

Aurora kinases (AURKs) are serine/threonine kinases essential for mitosis. Their dysregulation promotes tumorigenesis through genomic instability, aneuploidy, and oncogenic pathway crosstalk. These kinases are validated therapeutic targets, with Aurora Kinase Inhibitor II exemplifying a precision oncology approach targeting mitotic vulnerabilities in cancer [1] [7].

Structural and Functional Biology of Aurora Kinases

Aurora Kinase Family: AURKA, AURKB, AURKC

The human Aurora kinase family comprises three members:

  • AURKA (chromosome 20q13.2): Regulates centrosome maturation and mitotic entry.
  • AURKB (chromosome 17p13.1): Chromosomal passenger complex (CPC) component critical for chromosome segregation.
  • AURKC (chromosome 19q13.43): Primarily expressed in germ cells but aberrantly activated in cancers [1] [9].

All share a conserved C-terminal kinase domain (71–75% homology) but possess divergent N-terminal domains dictating subcellular localization and protein interactions. A single amino acid difference (G198 in AURKA vs. N142 in AURKB) governs activator binding specificity (TPX2 for AURKA; INCENP for AURKB) [6] [7].

Table 1: Structural Features of Human Aurora Kinases

KinaseGene LocusDomainsKey ActivatorsCellular Localization
AURKA20q13.2N-term, Kinase, C-termTPX2, AjubaCentrosomes, spindle poles
AURKB17p13.1N-term, Kinase, C-termINCENP, SurvivinCentromeres, midzone, midbody
AURKC19q13.43N-term, Kinase, C-termINCENP (shared)Testis/oocytes; ectopic in cancer

Mitotic Regulation: Centrosome Maturation, Spindle Assembly, Chromosomal Segregation

  • AURKA: Promotes G2/M transition via centrosome maturation and bipolar spindle assembly. Phosphorylation of Thr288 activates its kinase function [1] [9].
  • AURKB: Ensures accurate chromosomal segregation by regulating kinetochore-microtubule attachments and the spindle assembly checkpoint (SAC). Phosphorylation of histone H3 marks centromeres [6] [10].
  • AURKC: In meiosis, complements AURKB in CPC function; in somatic cancers, it rescues AURKB loss [1].

Non-Mitotic Roles: DNA Damage Response, Cell Cycle Checkpoints, Metabolic Regulation

Beyond mitosis, Aurora kinases:

  • Modulate DNA damage repair (AURKA stabilizes N-Myc; AURKB regulates BRCA1 localization) [7].
  • Control G2/M checkpoints: AURKA inactivation triggers SAC override, inducing mitotic catastrophe [6].
  • Influence metabolic pathways: AURKA promotes Warburg effect via HIF-1α activation [3].

Oncogenic Deregulation of Aurora Kinases

Overexpression and Amplification in Solid Tumors and Hematologic Malignancies

AURKA/AURKB are overexpressed in >50% of epithelial cancers (breast, lung, colon) and leukemias:

  • AURKA amplification in breast cancer correlates with aneuploidy and poor prognosis [1] [3].
  • AURKB overexpression drives polyploidy in colorectal cancer [7].Mechanisms include gene amplification, E2F/FOXM1-mediated transcription, and post-translational stabilization [2] [5].

Mechanisms of Genomic Instability and Aneuploidy

  • Centrosome amplification: AURKA overexpression induces supernumerary centrosomes, causing multipolar spindles [1].
  • Chromosomal mis-segregation: AURKB dysfunction prevents error correction in kinetochore-microtubule attachments [6].
  • Chemoresistance: AURKB upregulation confers resistance to taxanes and platinum agents [5] [7].

Crosstalk with Oncogenic Pathways

Aurora kinases intersect with key cancer pathways:

  • MYC: AURKA stabilizes N-Myc in neuroblastoma [1].
  • Wnt/β-catenin: AURKB phosphorylates β-catenin, enhancing its nuclear translocation [7].
  • PI3K/AKT: AURKA activates AKT to suppress apoptosis; AKT reciprocally stabilizes AURKA [10].
  • KRAS: Oncogenic KRASG12V upregulates AURKA/AURKB transcription, driving transformation in lung cancer [10].

Table 2: Aurora Kinase Crosstalk with Oncogenic Pathways

Oncogenic PathwayInteracting Aurora KinaseFunctional ConsequenceCancer Context
KRASAURKA, AURKB↑ Kinase expression; anchorage-independent growthLung adenocarcinoma
MYCAURKAStabilizes N-Myc; blocks degradationNeuroblastoma
PI3K/AKTAURKAMutual activation; apoptosis suppressionBreast cancer
TGF-βAURKAInduces SNAI1/EMT; chemoresistanceTriple-negative breast cancer [4]

Properties

CAS Number

331770-21-9

Product Name

Aurora Kinase Inhibitor II

IUPAC Name

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)

InChI Key

IMYVCWQAHSYYOO-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC

Synonyms

4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.